4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid
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Description
“4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid” is a compound that has been used in various studies. It has been used as a pre-column derivatizing reagent for the determination of aliphatic amines from environmental water samples . It has also been used in the development of blue light-emitting materials .
Synthesis Analysis
The synthesis of this compound involves a facial synthetic process . It has been used as a pre-column derivatizing reagent for the determination of aliphatic amines from environmental water samples. The derivatization was successfully carried out by a condensation reaction using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride as the dehydrant .Molecular Structure Analysis
The molecular structure of this compound is based on a phenanthro[9,10-d]imidazole group . It exhibits excellent thermal stability, highly efficient fluorescence, and balanced carrier injection .Chemical Reactions Analysis
The compound reacts with amines to give the corresponding sensitively fluorescent derivatives with an excitation maximum at λ ex 260 nm and an emission maximum at λ em 445 nm . The reaction proceeds rapidly and smoothly in the presence of pyridine .Physical and Chemical Properties Analysis
The compound exhibits excellent thermal stability, highly efficient fluorescence, and balanced carrier injection . It has been used in the development of blue light-emitting materials .Mechanism of Action
Properties
IUPAC Name |
4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12I2N2O2/c23-13-5-7-15-16-8-6-14(24)10-18(16)20-19(17(15)9-13)25-21(26-20)11-1-3-12(4-2-11)22(27)28/h1-10H,(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFOPPOGPGVSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N2)I)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12I2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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